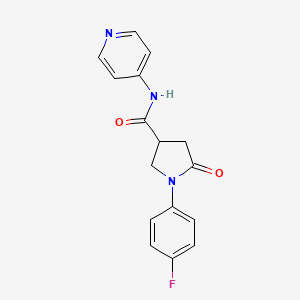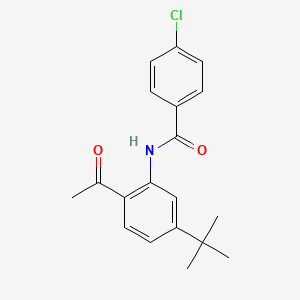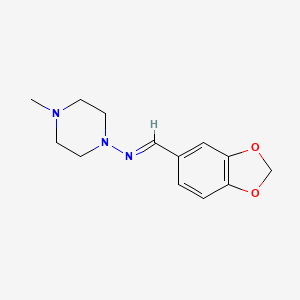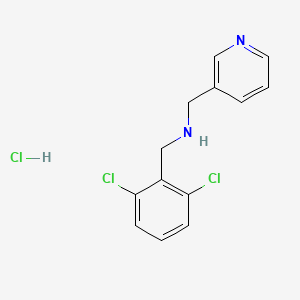
1-(2,4-dichlorobenzyl)-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dichlorobenzyl)-4-(2-pyridinyl)piperazine, commonly known as DCPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPP belongs to the class of piperazine derivatives and has been found to possess several pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects.
Aplicaciones Científicas De Investigación
Novel Diamino Derivatives as Potent and Selective Adenosine A2a Receptor Antagonists
Piperazine derivatives, including 1-(2,4-dichlorobenzyl)-4-(2-pyridinyl)piperazine, have been demonstrated to be potent and selective adenosine A(2a) receptor antagonists. These compounds are of interest due to their oral activity in rodent models of Parkinson's disease. The substitution of the piperazinyl group with various diamines has led to the development of analogues with low nanomolar affinity toward the A(2a) receptor, showcasing their potential for therapeutic applications in neurodegenerative disorders (Vu et al., 2004).
Discovery of G Protein-Biased Dopaminergics
1,4-Disubstituted aromatic piperazines, including structures similar to this compound, have been recognized for their binding affinity to aminergic G protein-coupled receptors. Their incorporation into new structures has led to the development of high-affinity dopamine receptor partial agonists, illustrating their significance in designing novel therapeutics for psychiatric conditions (Möller et al., 2017).
Pyrido(2,3-d)pyrimidine Antibacterial Agents
Compounds including this compound derivatives have been evaluated for their antibacterial activity, particularly against gram-negative bacteria. The structure-activity relationships of these compounds provide insights into their potential as novel antibacterial agents, offering alternatives in the fight against resistant bacterial strains (Matsumoto & Minami, 1975).
Piperazines for Peptide Carboxyl Group Derivatization
Piperazine-based derivatives, including the structural motif of this compound, have been used for the derivatization of carboxyl groups on peptides. This application highlights the role of piperazine derivatives in enhancing the ionization efficiency of peptides, thereby facilitating their identification in proteome analysis (Qiao et al., 2011).
Discovery and Bioactivity of Bis(heteroaryl)piperazines
Bis(heteroaryl)piperazines, similar to this compound, have been identified as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds have shown significant potency, indicating their potential in HIV-1 therapy (Romero et al., 1994).
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3/c17-14-5-4-13(15(18)11-14)12-20-7-9-21(10-8-20)16-3-1-2-6-19-16/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNPSBRONPNNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5523523.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate](/img/structure/B5523553.png)

![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5523569.png)

![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5523585.png)

![2-{[(2-methyl-5-quinolinyl)amino]carbonyl}benzoic acid](/img/structure/B5523605.png)
![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5523613.png)
![2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5523615.png)
![[1-[3-(2-aminoethyl)benzyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol dihydrochloride](/img/structure/B5523625.png)
